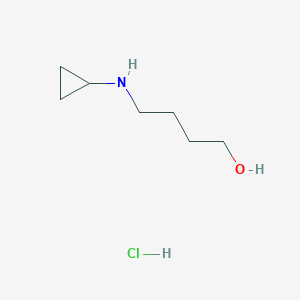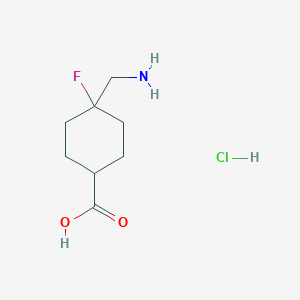![molecular formula C21H25N5OS B2367579 N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207028-23-6](/img/structure/B2367579.png)
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can be synthesized through a multi-step organic synthesis process. One common synthetic route involves the reaction of cyclohexylamine with 4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-ylthiol in the presence of a suitable coupling reagent. The reaction conditions typically involve a solvent such as dichloromethane or ethanol, with the reaction carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : It can undergo nucleophilic substitution reactions with reagents like alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might result in the formation of sulfoxides or sulfones, while reduction could yield corresponding alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can be used as a ligand in coordination chemistry or as an intermediate in the synthesis of more complex organic molecules.
Biology
In biological research, this compound might be investigated for its potential as a probe molecule for studying enzyme functions or as a part of drug design studies aiming to understand its interaction with biological targets.
Medicine
In medicine, this compound could be explored for its therapeutic potential, possibly as an inhibitor of specific enzymes or pathways implicated in diseases. Research might focus on its efficacy, toxicity, and mechanism of action.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, benefiting from its unique chemical properties.
作用機序
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exerts its effects through its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact mechanism would involve the compound binding to these targets and modulating their activity, potentially leading to therapeutic effects or providing insights into biological pathways.
類似化合物との比較
Similar Compounds
Some similar compounds include:
2-((1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
N-cyclohexyl-2-((1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl derivatives
Uniqueness
N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and pyrazolo[3,4-d]pyridazin-7-yl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
特性
IUPAC Name |
N-cyclohexyl-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINAIAWBLSPIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2367497.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)







![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)

